![molecular formula C16H18N2O3 B2589234 3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902927-07-4](/img/structure/B2589234.png)

3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

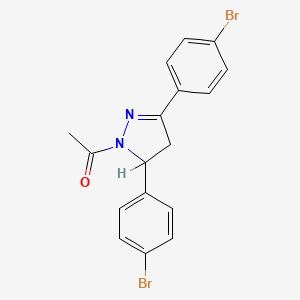

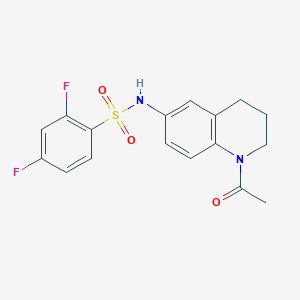

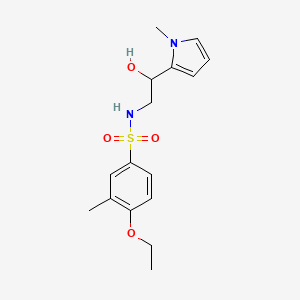

“3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” is a chemical compound that contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 ethers (aliphatic) .

Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of “3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” includes several key features. It contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving “3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” are not available, benzamides are a significant class of amide compounds. These compounds have been widely used in various industries and have diverse biological activities .科学的研究の応用

Porous Polyelectrolyte Frameworks

This compound can be used in the synthesis of Porous Polyelectrolyte Frameworks (i-POPs) . These frameworks feature high surface areas, robust skeletons, tunable pores, adjustable functionality, and versatile applicability. They have been used in various applications such as adsorption, separation, catalysis, sensing, ion conduction, and biomedical applications .

Hydrogen Storage

The compound has shown promise in hydrogen storage applications. For instance, when doped with lithium, it showed a hydrogen uptake of 1.0 wt% at 273 K and 80 bar . This provides an accessible route for improving the hydrogen storage performance of metalated i-POPs .

Visible-Light-Induced C–C Coupling Reaction

The compound can be used in visible-light-induced C–C coupling reactions . This method facilitates the synthesis of C–C coupling derivatives without the addition of transition metals and oxidants or other additives .

Synthesis of Bipyridine

It can be used in the synthesis of bipyridine from 3-Cyano-1,4-Dihydropyridines . The visible-light-activated C-H bond is used for selective formation of new C–C bonds .

Anticancer Evaluation

Although not directly mentioned in the search results, similar compounds have been evaluated for their anticancer activity . It’s plausible that “3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” could also be evaluated in this context.

Synthesis of Heterobiaryls

The compound could potentially be used in the synthesis of heterobiaryls , a privileged pharmacophore found in commercial drugs as well as numerous therapeutic candidates .

特性

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c17-10-11-2-1-3-12(8-11)16(19)18-13-4-5-14-15(9-13)21-7-6-20-14/h1-3,8,13-15H,4-7,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYVSUBDSXNHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC=CC(=C3)C#N)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2589155.png)

![4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2589159.png)

![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)